molecular formula C10H13NO3 B13708049 1-(3-Methoxyphenoxy)-2-propanone Oxime

1-(3-Methoxyphenoxy)-2-propanone Oxime

Cat. No.: B13708049
M. Wt: 195.21 g/mol
InChI Key: PZMXUUBKSQAWMR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-2-propanone Oxime is an organic compound that belongs to the class of oxime ethers. These compounds are characterized by the presence of the >C=N-O-R moiety, which significantly influences their biological activity

Preparation Methods

The synthesis of 1-(3-Methoxyphenoxy)-2-propanone Oxime typically involves the reaction of 1-(3-Methoxyphenoxy)-2-propanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methoxyphenoxy)-2-propanone Oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenoxy)-2-propanone Oxime has several scientific research applications:

Mechanism of Action

The biological activity of 1-(3-Methoxyphenoxy)-2-propanone Oxime is primarily due to its ability to interact with specific molecular targets. The oxime group can form stable complexes with metal ions or enzymes, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

1-(3-Methoxyphenoxy)-2-propanone Oxime can be compared with other oxime ethers, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. While similar compounds may share some properties, the exact nature of the interactions and applications can vary significantly.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

N-[1-(3-methoxyphenoxy)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C10H13NO3/c1-8(11-12)7-14-10-5-3-4-9(6-10)13-2/h3-6,12H,7H2,1-2H3

InChI Key

PZMXUUBKSQAWMR-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)COC1=CC=CC(=C1)OC

Origin of Product

United States

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